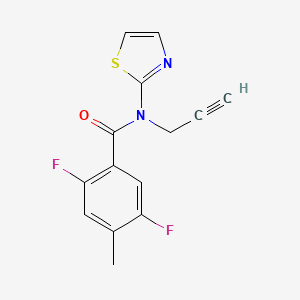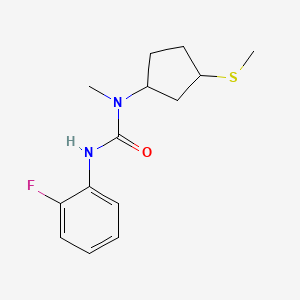
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
作用機序
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea selectively targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. BTK is activated upon binding to the BCR, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea disrupts these signaling pathways, leading to cell death in B-cell malignancies.
Biochemical and physiological effects:
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In addition, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
実験室実験の利点と制限
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has several advantages as a research tool, including its high potency and selectivity for BTK. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has some limitations as a research tool, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for the development of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors. Another area of research is the development of combination therapies that can enhance the activity of BTK inhibitors. Finally, there is a need for the development of BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
合成法
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea involves several steps, including the reaction of 2-fluoroaniline with ethyl isocyanoacetate, followed by the formation of the urea intermediate using methyl isocyanate. The final step involves the cyclization of the intermediate with 3-methylsulfanyl-cyclopentanone to yield 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea.
科学的研究の応用
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea inhibits BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In vivo studies have demonstrated that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea exhibits potent antitumor activity in various animal models of B-cell malignancies.
特性
IUPAC Name |
3-(2-fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-17(10-7-8-11(9-10)19-2)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFUXISIAKFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
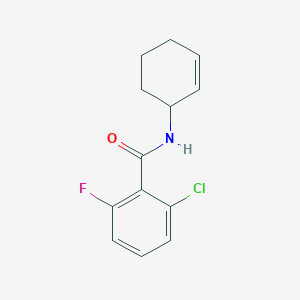
![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)

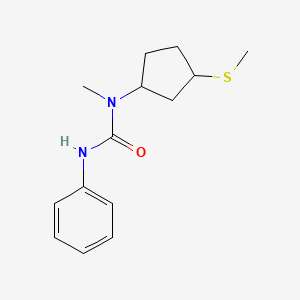
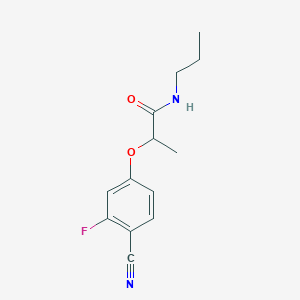
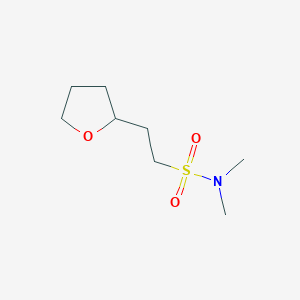
![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)
